molecular formula C11H14O3S2 B2776357 (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate CAS No. 2059914-63-3

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate

Cat. No.: B2776357
CAS No.: 2059914-63-3
M. Wt: 258.35
InChI Key: JMSGLCMLAGAKJL-JGZJWPJOSA-N
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Description

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is a chiral cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. The compound features a methanesulfonate (mesylate) ester group, which serves as an excellent leaving group, making this intermediate highly valuable for nucleophilic substitution reactions to introduce new functional groups at the cyclobutyl ring. The (1s,3s) stereochemistry provides a defined three-dimensional structure that is crucial for creating molecules with specific chiral orientations. The cyclobutane ring is increasingly employed in small-molecule drug candidates to confer favorable properties such as conformational restriction , which reduces the entropic penalty upon binding to a target protein and can lead to improved potency . Furthermore, the use of saturated rings like cyclobutane instead of planar aromatic systems can enhance water solubility, lower melting points, and better complement the spatial arrangements of target proteins . The phenylsulfanyl moiety offers a potential handle for further chemical modifications. This stereochemically pure building block is strictly for research applications in laboratory settings, including the synthesis of potential pharmaceutical candidates, and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-phenylsulfanylcyclobutyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-16(12,13)14-9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSGLCMLAGAKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.

    Methanesulfonate Ester Formation: The final step involves the esterification of the cyclobutyl alcohol with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutyl alcohol derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate serves as a valuable building block for the development of novel therapeutic agents. Its structure allows it to act as a bioisostere for other pharmacophores, potentially enhancing the biological activity of drug candidates. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating its potential as an anticancer agent .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in nucleophilic substitutions makes it useful in the synthesis of various sulfur-containing compounds. For example, it has been employed in the preparation of enantioenriched thioethers through SN2 displacement reactions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results demonstrated that specific modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Synthesis of Thioethers

Research focused on the use of this compound in synthesizing thioether derivatives. The study highlighted its effectiveness in producing compounds with high yields and enantioselectivity when reacted with various nucleophiles under optimized conditions .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anticancer agentsEnhanced activity against cancer cell lines
Organic SynthesisSynthesis of thioether compoundsHigh yields and enantioselectivity achieved
Chemical ReactivityParticipation in nucleophilic substitution reactionsVersatile transformations with diverse substrates

Mechanism of Action

The mechanism of action of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in π-π interactions and hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release the active cyclobutyl alcohol. These interactions and transformations can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physical properties of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate and two analogs from the literature:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
This compound (Target) Not Available Not Available Not Available Not Available Phenylsulfanyl, methanesulfonate
tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate C₁₁H₂₁NO₅S 279.35 Not Reported Not Reported tert-butyl carbamate, methanesulfonate
(3,3-difluorocyclobutyl)methyl methanesulfonate C₆H₁₀F₂O₃S 200.20 1.36 (Predicted) 288.0 (Predicted) 3,3-difluorocyclobutyl, methanesulfonate
Key Observations:

The sulfur atom could also participate in resonance or oxidation reactions. tert-butyl Carbamate Analog : The tert-butyl carbamate group adds steric bulk and a polar carbamate moiety. This may reduce solubility in nonpolar solvents but enhance stability under acidic conditions. The molecular weight (279.35 g/mol) suggests higher mass than the difluoro analog. Difluoro Analog : Fluorination at the cyclobutyl ring increases polarity and electronegativity, likely improving solubility in polar solvents. The predicted boiling point (288°C) is relatively high, possibly due to strong dipole-dipole interactions from fluorine atoms.

Reactivity and Stability: Methanesulfonate esters generally undergo nucleophilic substitution (e.g., SN2 reactions). The tert-butyl carbamate group in might sterically hinder reactions at the methanesulfonate site, whereas the difluoro analog’s smaller substituents could facilitate faster reactivity.

Physical Properties :

  • The difluoro analog has a lower molar mass (200.20 g/mol) and higher predicted density (1.36 g/cm³) compared to the tert-butyl carbamate derivative. The target compound’s phenylsulfanyl group likely increases molar mass and density relative to both analogs, though exact values require experimental validation.

Biological Activity

(1S,3S)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure and the presence of a phenylsulfanyl group, which may influence its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonate group may enhance solubility and facilitate binding to target proteins. Research suggests that compounds with similar structures can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Recent studies have indicated that compounds with phenylsulfanyl groups exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, a related study highlighted the role of phenylsulfanyl derivatives in targeting specific signaling pathways involved in cancer progression .

Case Studies

  • Inhibition of Chymase : A study on substituted phenylsulfonyl compounds demonstrated their ability to selectively inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. The structure-activity relationship (SAR) indicated that modifications to the phenyl group significantly affected inhibitory potency .
  • Polypharmacological Effects : Another investigation into related compounds revealed that they could act as dual inhibitors of multiple targets, including various kinases involved in cancer signaling pathways. This polypharmacological profile suggests that this compound may similarly exhibit multifaceted biological effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that the configuration and substituents on the cyclobutane ring play crucial roles in determining biological activity. The presence of electron-donating or withdrawing groups can significantly alter the binding affinity and selectivity towards biological targets.

CompoundBiological TargetActivityReference
1ChymaseInhibitory
2Cancer KinasesDual Inhibitor
3AdipogenesisPromoter

Pharmacological Implications

The pharmacological implications of this compound are noteworthy. Its potential to modulate key enzymes and receptors makes it a candidate for further exploration in drug development, particularly for conditions such as cancer and cardiovascular diseases.

Q & A

Q. What are the key synthetic routes for preparing (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate?

The synthesis typically involves stereoselective cyclobutane ring formation followed by sulfonylation. A common approach uses tert-butyl carbamate intermediates to protect amines during cyclization. For example, tert-butyl N-methyl-N-[(1s,3s)-3-hydroxycyclobutyl]carbamate can undergo sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonate group . Sulfur nucleophiles like thiophenol are then used to introduce the phenylsulfanyl moiety via SN2 displacement, requiring careful control of stereochemistry to retain the (1s,3s) configuration. Purification via column chromatography or crystallization ensures enantiomeric purity .

Q. How is the stereochemistry of this compound confirmed?

Chiral analytical techniques such as polarimetry, chiral HPLC, or X-ray crystallography are critical. For cyclobutane derivatives, X-ray diffraction provides definitive confirmation of the (1s,3s) configuration by resolving spatial arrangements of substituents . NMR spectroscopy (e.g., NOE experiments) can also validate stereochemistry by identifying through-space proton interactions .

Q. What analytical methods are used to characterize this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. Key signals include the methanesulfonate group (δ ~3.0 ppm for CH3SO3) and cyclobutane protons (δ ~2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 314.08 for C12H15NO3S2) .
  • HPLC : Chiral columns assess enantiomeric purity (>98% by area normalization) .

Advanced Research Questions

Q. How does the (1s,3s) stereochemistry influence the compound’s reactivity in nucleophilic substitutions?

The rigid cyclobutane ring and axial-equatorial positioning of substituents sterically hinder or favor specific reaction pathways. For instance, the phenylsulfanyl group in the (1s,3s) configuration may adopt an equatorial orientation, reducing steric strain during displacement reactions. Computational studies (DFT) can model transition states to predict regioselectivity, while experimental kinetics (e.g., monitoring reaction rates with varying nucleophiles) validate these models .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Sulfonates and sulfonamides with cyclobutane cores are explored as kinase inhibitors or protease modulators. For example, Patent US2022029287 describes a cyclobutyl sulfonamide derivative as a therapeutic agent for inflammatory diseases, suggesting potential kinase inhibition . Analogs like 3-methoxyphenyl methanesulfonate exhibit analgesic activity (74–84% inhibition in rodent models), hinting at COX-2 or opioid receptor interactions . Target validation could involve in vitro enzyme assays (e.g., kinase profiling) and molecular docking studies .

Q. How can researchers resolve contradictions in reported biological activities of similar sulfonates?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing phenylsulfanyl with methylsulfonyl) to isolate bioactive motifs .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to control assays) .
  • Orthogonal Validation : Confirm hits using alternative assays (e.g., SPR binding alongside cellular viability tests) .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

  • ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates bioavailability, CYP450 interactions, and hepatotoxicity using molecular descriptors (e.g., logP, topological polar surface area) .
  • Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., sulfotransferases) to identify potential detoxification pathways .

Methodological Considerations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to ensure >99% enantiomeric excess .
  • Reaction Optimization : Employ Design of Experiments (DoE) to balance reaction temperature, solvent polarity, and base strength for optimal sulfonylation yields .
  • Data Reproducibility : Document synthetic protocols in detail (e.g., equivalents of reagents, purification gradients) to mitigate batch-to-batch variability .

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